2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding isoindole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are facilitated by the presence of the isoindole ring, making it reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives: Investigated for their antimycobacterial activity.
Uniqueness
2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindole ring system and butoxycarbonyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17NO6 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-2-3-10-27-20(26)14-6-4-5-7-16(14)21-17(22)13-9-8-12(19(24)25)11-15(13)18(21)23/h4-9,11H,2-3,10H2,1H3,(H,24,25) |
InChI Key |
DAVOHDIXNYPOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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